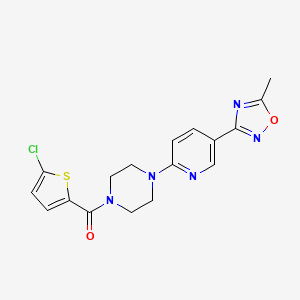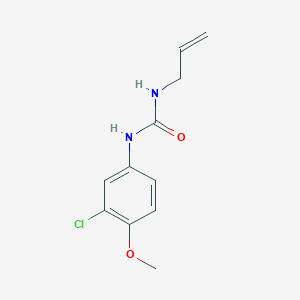
N-allyl-N'-(3-chloro-4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-allyl-N’-(3-chloro-4-methoxyphenyl)urea” is a chemical compound with the molecular formula C11H13ClN2O2 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of “N-allyl-N’-(3-chloro-4-methoxyphenyl)urea” consists of an allyl group (C3H5-) and a 3-chloro-4-methoxyphenyl group attached to a urea (NH2CONH2) core . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“N-allyl-N’-(3-chloro-4-methoxyphenyl)urea” has a molecular weight of 240.69 . Other physical and chemical properties such as melting point, boiling point, and density can be determined experimentally.Wissenschaftliche Forschungsanwendungen
N-allyl-N'-(3-chloro-4-methoxyphenyl)urea has been used in a variety of scientific research applications. It has been used as an inhibitor of protein kinases, as a modulator of transcription factors, and as a tool to study the role of specific proteins in cellular processes. It has also been used as a tool to study the effects of drugs on cellular processes.
Wirkmechanismus
The exact mechanism of action of N-allyl-N'-(3-chloro-4-methoxyphenyl)urea is not yet fully understood. However, it is believed that this compound interacts with proteins and other molecules through its aromatic ring and urea group. It is thought that the aromatic ring binds to the active site of the protein, while the urea group interacts with other molecules in the vicinity. This interaction can then modulate the activity of the protein, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of proteins involved in signal transduction pathways, leading to changes in gene expression and other cellular processes. It has also been found to modulate the activity of enzymes involved in metabolic processes, leading to changes in energy production and other metabolic processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-N'-(3-chloro-4-methoxyphenyl)urea has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. It is also relatively stable and can be stored for long periods of time. One limitation is that it can be toxic to cells, so care must be taken when using it in experiments.
Zukünftige Richtungen
N-allyl-N'-(3-chloro-4-methoxyphenyl)urea has potential for a number of future directions. One potential direction is the use of this compound to study the effects of drugs on cellular processes. Another potential direction is the use of this compound to study the role of specific proteins in cellular processes and signal transduction pathways. Additionally, this compound could be used to study the effects of environmental toxins on cellular processes. Finally, this compound could be used to study the effects of dietary components on metabolic processes.
Synthesemethoden
N-allyl-N'-(3-chloro-4-methoxyphenyl)urea can be synthesized via a multi-step process. The first step involves the reaction of 3-chloro-4-methoxyphenyl isocyanate with triethylene glycol in the presence of a catalyst to form a urea compound. The second step involves the reaction of the urea compound with allyl bromide to form this compound. The third step involves the use of a base to neutralize the reaction mixture and to precipitate the this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-6-13-11(15)14-8-4-5-10(16-2)9(12)7-8/h3-5,7H,1,6H2,2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVVRZBARPZFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2793544.png)


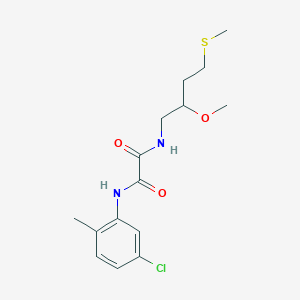
![Methyl 4-((9-(3-methoxypropyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2793556.png)
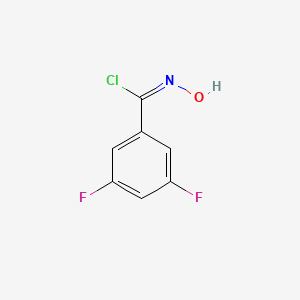

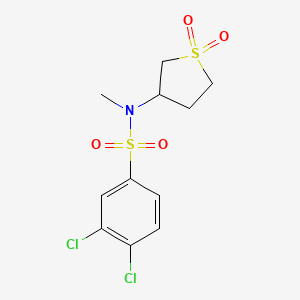
![2-(methylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2793560.png)

![Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B2793562.png)
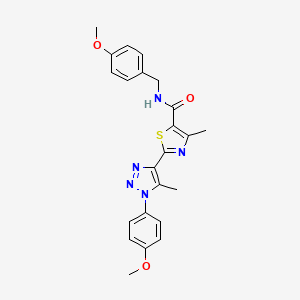
![2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide](/img/structure/B2793566.png)
